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Compound of Interest

Compound Name: 2-Acetoxy-3'-methylbenzophenone

Cat. No.: B1323976

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthesis pathway for 2-
Acetoxy-3'-methylbenzophenone, a valuable building block in medicinal chemistry and
materials science. The described methodology is broken down into a three-step process,
commencing with the formation of a key acyl chloride intermediate, followed by a Friedel-Crafts
acylation, and culminating in an acetylation reaction. This guide includes detailed experimental
protocols, a summary of quantitative data, and logical diagrams to facilitate a thorough
understanding of the synthesis process.

l. Synthesis Overview

The synthesis of 2-Acetoxy-3'-methylbenzophenone is most effectively achieved through a
three-step sequence. The pathway begins with the conversion of 2-hydroxy-3-methylbenzoic
acid to its corresponding acyl chloride. This activated intermediate then undergoes a Friedel-
Crafts acylation with toluene to yield 2-hydroxy-3'-methylbenzophenone. The final step involves
the acetylation of the hydroxyl group to produce the target molecule.
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Caption: Overall synthesis pathway for 2-Acetoxy-3'-methylbenzophenone.

Il. Physicochemical Data of Key Compounds

The following table summarizes the key quantitative data for the starting materials,
intermediate, and the final product.
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Molecular
Compound Molecular . .
Weight (g/mol CAS Number Physical State
Name Formula )
2-Hydroxy-3-
methylbenzoic CsHsOs3 152.15 83-40-9 Solid
Acid
2-Hydroxy-3-
methylbenzoyl CsH7CIO2 170.59 50299-43-9 Liquid/Solid
Chloride
Toluene C7Hs 92.14 108-88-3 Liquid
2-Hydroxy-3'-
methylbenzophe C14H1202 212.24 1641-17-4 Solid
none
2-Acetoxy-3'-
methylbenzophe  CieH1403 254.28 890098-89-2 Not Specified
none

lll. Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-3-methylbenzoyl
Chloride

This procedure details the conversion of 2-hydroxy-3-methylbenzoic acid to its acyl chloride
derivative using thionyl chloride.
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@harge flask with 2-hydroxy-3-methylbenzoic acid and a catalytic amount of DMa
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@dd thionyl chloride dropwise at room temperaturej

:
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l

6emove excess thionyl chloride by distillation under reduced pressura

Obtain crude 2-hydroxy-3-methylbenzoyl chloride as the residue.
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Caption: Workflow for the synthesis of 2-hydroxy-3-methylbenzoyl chloride.
Methodology:

¢ In around-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-
hydroxy-3-methylbenzoic acid (1.0 eq).

¢ Add a catalytic amount of N,N-dimethylformamide (DMF).

» Slowly add thionyl chloride (2.0-3.0 eq) to the flask at room temperature.
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e Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The
reaction progress can be monitored by the cessation of gas evolution (HCIl and SOz2).

» After completion, allow the mixture to cool to room temperature.
e Remove the excess thionyl chloride by distillation under reduced pressure.

e The resulting crude 2-hydroxy-3-methylbenzoyl chloride can be used in the next step without

further purification.

Step 2: Friedel-Crafts Acylation for the Synthesis of 2-
Hydroxy-3'-methylbenzophenone

This step involves the electrophilic aromatic substitution of toluene with the previously
synthesized 2-hydroxy-3-methylbenzoyl chloride, catalyzed by aluminum chloride.
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Caption: Workflow for the Friedel-Crafts acylation.
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Methodology:

e To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a
magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (1.2-1.5 eq) and dry
toluene (serving as both solvent and reactant).

e Cool the suspension to 0-5 °C in an ice bath.

e Dissolve 2-hydroxy-3-methylbenzoyl chloride (1.0 eq) in a minimal amount of dry toluene and
add it to the dropping funnel.

e Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over a
period of 30-60 minutes, maintaining the temperature below 10 °C.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography
(TLC).

e Upon completion, carefully quench the reaction by pouring the mixture onto a stirred mixture
of crushed ice and concentrated hydrochloric acid.

o Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
o Concentrate the filtrate under reduced pressure to obtain the crude product.

o Purify the crude 2-hydroxy-3'-methylbenzophenone by column chromatography on silica gel
or by recrystallization from a suitable solvent system (e.g., ethanol/water). A yield of
approximately 72% has been reported for a similar transformation.

Step 3: Acetylation of 2-Hydroxy-3'-
methylbenzophenone

The final step is the acetylation of the phenolic hydroxyl group using acetic anhydride in the
presence of pyridine.[1]
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Caption: Workflow for the acetylation of 2-hydroxy-3'-methylbenzophenone.

Methodology:
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 Dissolve 2-hydroxy-3'-methylbenzophenone (1.0 eq) in dry pyridine (5-10 mL per mmol of
substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

e Cool the solution to 0 °C in an ice bath.[1]
e Slowly add acetic anhydride (1.5-2.0 eq) to the stirred solution.[1]

» Allow the reaction mixture to warm to room temperature and stir until the starting material is
consumed, as monitored by TLC.[1]

e Quench the reaction by the addition of methanol.[1]

» Remove the solvents under reduced pressure. Co-evaporation with toluene can aid in the
removal of residual pyridine.[1]

o Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

[1]

e Wash the organic layer successively with 1 M HCI, water, and saturated aqueous NaHCOs
solution.[1]

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude product.[1]

o Purify the crude 2-Acetoxy-3'-methylbenzophenone by column chromatography on silica
gel to obtain the final product.[1]

IV. Characterization Data
2-Hydroxy-3'-methylbenzophenone (Intermediate)

e 1H NMR (CDCIs): The spectrum is expected to show a singlet for the methyl group protons
around & 2.4 ppm. The aromatic protons will appear as a complex multiplet in the range of &
6.8-7.8 ppm. A downfield singlet, corresponding to the hydroxyl proton, may also be
observed.

e 13C NMR (CDCls): Expected signals include the methyl carbon at approximately & 21 ppm,
aromatic carbons between & 118-140 ppm, and the carbonyl carbon signal downfield,
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typically above & 195 ppm.

2-Acetoxy-3'-methylbenzophenone (Final Product)

e 1H NMR (CDCIs): The spectrum should display a singlet for the methyl protons of the acetoxy
group around & 2.1-2.3 ppm and a singlet for the methyl group on the benzoyl ring around &
2.4 ppm. The aromatic protons will resonate as a multiplet in the region of & 7.1-7.8 ppm.

e 13C NMR (CDCIls): Key signals are expected for the methyl carbon of the acetoxy group at
approximately & 21 ppm, the methyl carbon on the benzoyl ring around & 21-22 ppm, the
aromatic carbons in the & 120-140 ppm range, the ester carbonyl carbon around & 169 ppm,
and the ketone carbonyl carbon above & 195 ppm.

e IR (KBr): Characteristic absorption bands are expected for the ester carbonyl (C=0)
stretching at approximately 1760-1770 cm~! and the ketone carbonyl (C=0) stretching
around 1660-1670 cm~1.

This guide provides a robust and well-documented pathway for the synthesis of 2-Acetoxy-3'-
methylbenzophenone, suitable for implementation in a research and development setting.
The detailed protocols and characterization data will aid researchers in the successful
execution and verification of this synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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